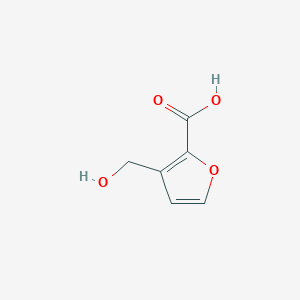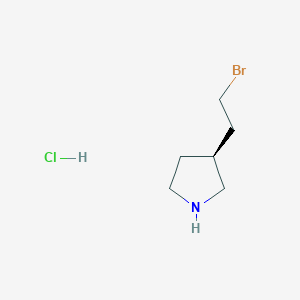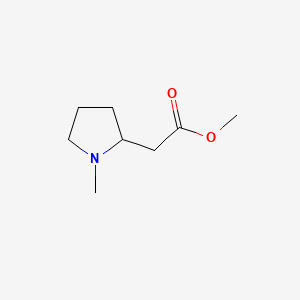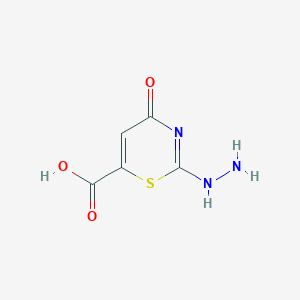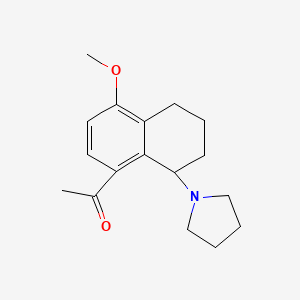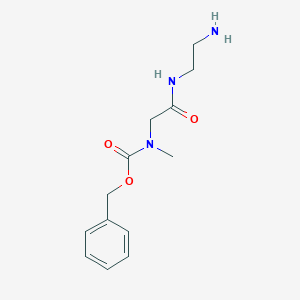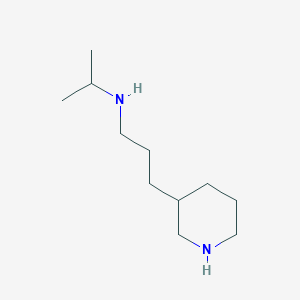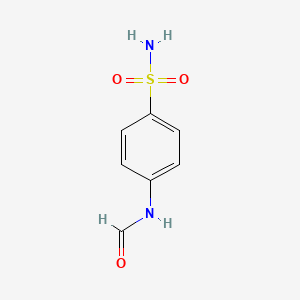![molecular formula C13H24N2O B13950341 1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13950341.png)
1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The spirocyclic scaffold is known for its rigidity and three-dimensional structure, which can enhance the binding affinity and selectivity of the compound towards specific biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone typically involves the formation of the spirocyclic core followed by the introduction of the isopropyl and ethanone groups. One common synthetic route includes the cyclization of a suitable precursor under basic conditions to form the spirocyclic core. Subsequent alkylation and acylation steps introduce the isopropyl and ethanone groups, respectively .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors for cyclization and advanced purification techniques such as chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The spirocyclic core can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Studied for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target protein. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparación Con Compuestos Similares
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share the spirocyclic core but differ in their substituents, leading to variations in biological activity.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potential biological activity, differing in the number and position of nitrogen atoms in the ring.
Uniqueness: 1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone is unique due to its specific substitution pattern, which can confer distinct biological properties. The presence of the isopropyl and ethanone groups can enhance its binding affinity and selectivity towards certain biological targets, making it a valuable compound for medicinal chemistry research .
Propiedades
Fórmula molecular |
C13H24N2O |
|---|---|
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
1-(8-propan-2-yl-2,8-diazaspiro[4.5]decan-2-yl)ethanone |
InChI |
InChI=1S/C13H24N2O/c1-11(2)14-7-4-13(5-8-14)6-9-15(10-13)12(3)16/h11H,4-10H2,1-3H3 |
Clave InChI |
WEAILCMVIJEOHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCC2(CC1)CCN(C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



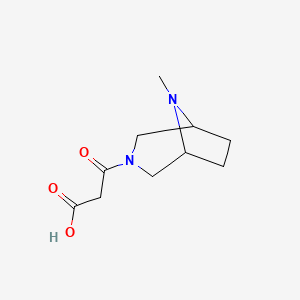
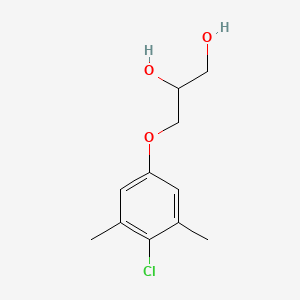
![(4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13950269.png)
